molecular formula C18H16ClN3O3 B6563035 benzyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1021253-05-3

benzyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6563035
CAS No.: 1021253-05-3
M. Wt: 357.8 g/mol
InChI Key: PGHXVCXIAWZYSY-UHFFFAOYSA-N
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Description

Benzyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C18H16ClN3O3 and its molecular weight is 357.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.0880191 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Benzyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C18H17ClN4O2
  • Molecular Weight : 356.8 g/mol
  • IUPAC Name : this compound
  • CAS Number : 951901-82-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole ring system is known for its role in modulating enzyme activity and influencing signaling pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in cholinergic signaling.
  • Antimicrobial Activity : Triazole derivatives are often evaluated for their antifungal and antibacterial properties due to their ability to disrupt cellular processes in pathogens.
  • Anticancer Properties : Some studies suggest that compounds containing triazole moieties exhibit cytotoxic effects against various cancer cell lines.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific substituents on the triazole and phenyl rings significantly influences the biological activity of the compound. For instance:

  • Chlorine Substitution : The presence of the chlorine atom at the 3-position on the phenyl ring enhances the inhibitory potency against certain enzymes compared to unsubstituted analogs.
  • Methoxy Group : The methoxy group at the 4-position appears to improve solubility and bioavailability, which can enhance overall efficacy.

Biological Activity Overview

Activity TypeObservationsReference
Anticholinesterase IC50 values indicate moderate inhibition
Antimicrobial Effective against several bacterial strains
Anticancer Cytotoxic effects observed in various cell lines

Anticholinesterase Activity

A study published in Molecules highlighted that derivatives of triazoles, including this compound, exhibited significant anti-butyrylcholinesterase (BuChE) activity. The most potent derivatives showed IC50 values lower than standard drugs like galantamine, suggesting potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease .

Antimicrobial Studies

Research conducted on various triazole compounds demonstrated that this compound exhibited notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .

Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways. A specific investigation into its effects on breast cancer cell lines revealed a dose-dependent increase in cytotoxicity, with mechanisms involving oxidative stress and mitochondrial dysfunction being proposed .

Properties

IUPAC Name

benzyl 1-(3-chloro-4-methoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-12-17(18(23)25-11-13-6-4-3-5-7-13)20-21-22(12)14-8-9-16(24-2)15(19)10-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHXVCXIAWZYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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